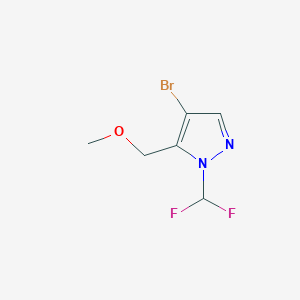

4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(difluoromethyl)-5-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF2N2O/c1-12-3-5-4(7)2-10-11(5)6(8)9/h2,6H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYNCXZHXIYRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=NN1C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating reagent like difluoromethyl iodide.

Attachment of the Methoxymethyl Group: The methoxymethyl group is typically introduced through a reaction with methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The pyrazole ring can participate in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the pyrazole ring.

Reduction Products: Reduced forms of the pyrazole compound.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole has shown potential as a lead compound in drug discovery due to its diverse biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been effective against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research has demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. Notably, this compound has shown antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

| Cancer Type | Cell Line | IC50 Value |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Not specified |

| Liver Cancer | HepG2 | Not specified |

| Colorectal Cancer | HCT116 | 7.76 µM |

| Ovarian Cancer | OVCAR-8 | 9.76 µM |

Agrochemicals

The compound has potential applications in agriculture as a pesticide or herbicide due to its ability to inhibit certain biological pathways in target organisms. Its efficacy against plant pathogens is currently under investigation.

Material Science

In materials science, 4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole is being explored for its role in developing new polymers and coatings with enhanced properties, such as thermal stability and chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various pyrazole derivatives, including 4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole. The results indicated that this compound displayed notable activity against multiple bacterial strains, suggesting its potential use in treating infections .

Case Study 2: Anticancer Activity

In vitro studies on the anticancer effects of pyrazole derivatives revealed that 4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole inhibited the proliferation of cancer cells effectively. The compound's mechanism involves interaction with specific molecular targets within cancer cells, leading to apoptosis .

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole

- CAS Registry Number : 1855944-42-1

- Molecular Formula : C₆H₇BrF₂N₂O

- Molecular Weight : 241.03 g/mol

- Predicted Physicochemical Properties :

Structural Features: The compound features a pyrazole core substituted at the 1-position with a difluoromethyl group (-CF₂H), at the 4-position with bromine, and at the 5-position with a methoxymethyl group (-CH₂OCH₃).

The methoxymethyl and difluoromethyl groups likely require specialized alkylation or halogenation steps, as seen in procedures for related pyrazoles .

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazoles

Key Observations :

Fluorinated Pyrazole Derivatives

Key Observations :

Oxygen-Containing Substituents

Key Observations :

- Methoxymethyl (-CH₂OCH₃) groups improve solubility in polar solvents compared to non-oxygenated analogs .

- Difluoromethoxy (-OCHF₂) substituents (e.g., CAS 656825-78-4) are more resistant to metabolic degradation than methoxymethyl .

Biological Activity

4-Bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique combination of functional groups, including a bromine atom, a difluoromethyl group, and a methoxymethyl group, which contribute to its biological properties.

The synthesis of 4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole typically involves several steps:

- Formation of the Pyrazole Ring : The pyrazole ring is formed through the reaction of hydrazine with a suitable 1,3-diketone.

- Bromination : The introduction of the bromine atom is achieved using brominating agents such as N-bromosuccinimide (NBS).

- Difluoromethylation : This step involves using difluoromethyl iodide to introduce the difluoromethyl group.

- Methoxymethylation : The methoxymethyl group is added via a reaction with methoxymethyl chloride in the presence of a base.

Biological Activity

Research indicates that 4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating bacterial infections.

- Anticancer Potential : There is growing interest in the anticancer properties of pyrazole derivatives. The unique structure of this compound may enhance its efficacy against certain cancer cell lines, although specific studies on this compound are still limited .

- Enzymatic Inhibition : Like many pyrazole derivatives, it may interact with specific enzymes, potentially leading to therapeutic applications in enzymatic disorders .

The mechanism by which 4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole exerts its biological effects likely involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and methoxymethyl groups are believed to enhance binding affinity and specificity, facilitating modulation of biochemical pathways.

Comparative Analysis

To better understand the significance of 4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole, it is useful to compare it with other similar compounds:

| Compound Name | Key Functional Groups | Notable Biological Activities |

|---|---|---|

| 4-Bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole | Bromine, Difluoromethyl, Methoxymethyl | Antimicrobial, Anticancer |

| 4-Bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole | Bromine, Difluoromethyl, Methoxymethyl | Potential lead in drug discovery |

| Celecoxib | Sulfonamide, Phenyl | Anti-inflammatory, Analgesic |

Case Studies

While specific case studies focusing solely on 4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole are scarce, research on related pyrazole compounds provides insights into their therapeutic potential. For instance:

- A study examined various pyrazole derivatives for their anticancer activities against HeLa cells (cervical cancer) and found promising results indicating that structural modifications significantly affect biological efficacy .

- Another investigation highlighted the role of pyrazolo[1,5-a]pyrimidines in inhibiting specific protein targets associated with cancer progression, suggesting a similar potential for our compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrazole core in 4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole?

- Methodology : The pyrazole core can be synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized by cyclizing ethyl acetoacetate with phenylhydrazine, followed by hydrolysis . Adjust substituents by introducing bromo, difluoromethyl, and methoxymethyl groups in subsequent steps.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Identify characteristic signals for bromo (deshielded C-Br), difluoromethyl (split CF2 peaks), and methoxymethyl (OCH2) groups. Compare with analogs like 5-(4-bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde, where aldehyde protons resonate at δ 9.8–10.2 ppm .

- IR : Confirm C-Br (550–650 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretches.

- MS : Molecular ion peaks (e.g., m/z 196.98 for 5-bromo-1-(difluoromethyl)-1H-pyrazole) and fragmentation patterns validate the structure .

Q. What are standard protocols for introducing the difluoromethyl group into pyrazole derivatives?

- Methodology : Use halogen-exchange reactions (e.g., Cl → CF2H via HF reagents) or direct fluorination of methyl groups. For example, difluoromethylation of pyrazole intermediates can be achieved using diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under anhydrous conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl/heteroaryl groups at the 4-bromo position?

- Methodology : Use Pd(PPh3)4 (2–5 mol%) with K3PO4 in degassed DMF/H2O (3:1) at 80–100°C. For analogs like ethyl 3,4-diaryl-1H-pyrazole-5-carboxylates, yields >80% were achieved with boronic acids bearing electron-withdrawing groups . Monitor reaction progress via TLC and purify via column chromatography (hexane/EtOAc).

Q. What computational methods predict the impact of halogen substituents (Br, CF2H) on electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. Studies on 5-bromo-3-(4-fluorophenyl)-1H-indazole show bromine increases electrophilicity at C4, enhancing cross-coupling reactivity . Compare Mulliken charges and HOMO-LUMO gaps with non-halogenated analogs.

Q. How do steric and electronic effects of the methoxymethyl group influence regioselectivity in nucleophilic substitution reactions?

- Methodology : The methoxymethyl group (-OCH2-) acts as an electron-donating substituent, directing electrophiles to the para position. In analogs like 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, steric hindrance from bulky groups reduces reactivity at crowded sites . Use kinetic studies (e.g., competing reactions with varying nucleophiles) to quantify effects.

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodology :

- SAR Analysis : Compare analogs like 1-(5-fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole (antimicrobial) vs. 4-bromo derivatives. Halogen size (Br vs. I) and substituent position (ortho vs. para) significantly alter binding to target enzymes .

- Dose-Response Curves : Re-evaluate IC50 values under standardized assay conditions (e.g., fixed pH, temperature) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.